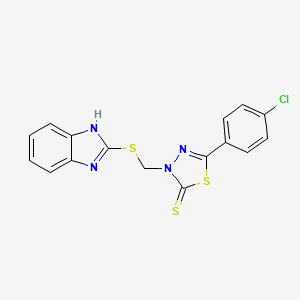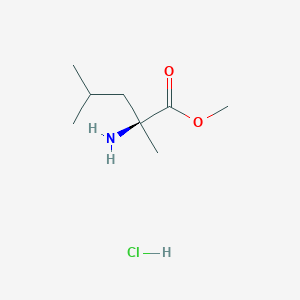![molecular formula C13H17N5O3 B15213537 2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one CAS No. 647831-22-9](/img/structure/B15213537.png)
2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine ring substituted with amino groups and an oxazolyl-oxohexyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the oxazolyl-oxohexyl side chain. Key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or primary amines.
Attachment of the Oxazolyl-Oxohexyl Side Chain: This step may involve the use of oxazole derivatives and appropriate coupling agents to attach the side chain to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, or gene expression, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopyrimidine: Lacks the oxazolyl-oxohexyl side chain, making it less complex.
5-(Oxazol-2-yl)pyrimidine: Contains the oxazolyl group but lacks the amino substitutions.
2,6-Diamino-4-oxohexylpyrimidine: Similar structure but without the oxazolyl group.
Uniqueness
2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one is unique due to the combination of its pyrimidine core, amino groups, and oxazolyl-oxohexyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
647831-22-9 |
|---|---|
Formule moléculaire |
C13H17N5O3 |
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
2,4-diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H17N5O3/c14-10-8(11(20)18-13(15)17-10)4-2-1-3-5-9(19)12-16-6-7-21-12/h6-7H,1-5H2,(H5,14,15,17,18,20) |
Clé InChI |
HYYDGZHTIAOQGL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)C(=O)CCCCCC2=C(N=C(NC2=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)

![2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213479.png)
![Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-](/img/structure/B15213485.png)




![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)

![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)

